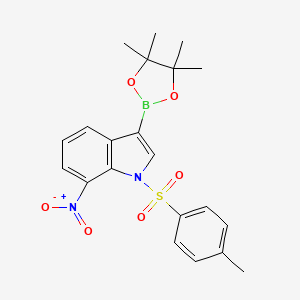

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Description

Crystallographic Analysis of Boronate-Tosylindole Framework

The crystallographic framework of 7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole reveals a complex molecular architecture with multiple distinct structural domains. The compound possesses a molecular formula of C21H23BN2O6S and a molecular weight of 442.302 grams per mole. The Chemical Abstracts Service registry number 2091135-03-2 uniquely identifies this specific stereochemical and constitutional arrangement. The structural motif consists of an indole core system that has been functionalized at the 3-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, while the nitrogen atom bears a tosyl (4-methylbenzenesulfonyl) protecting group and the 7-position contains a nitro substituent.

Analysis of related indole boronate structures provides insights into the geometric parameters expected for this framework. Studies of similar 3-borylated indole systems demonstrate that the boronate ester adopts a planar configuration with the indole ring system. The tetramethyl-1,3,2-dioxaborolane ring typically exhibits a slight puckering due to the tetrahedral coordination geometry around the boron center. X-ray crystallographic investigations of analogous compounds reveal that the boron-carbon bond lengths to the indole framework typically range from 1.55 to 1.58 Angstroms, while the boron-oxygen distances in the dioxaborolane ring measure approximately 1.36 to 1.38 Angstroms.

The tosyl group orientation relative to the indole plane represents a critical structural feature that influences both molecular properties and solid-state packing. Crystallographic studies of related N-tosylindole derivatives demonstrate that these systems frequently adopt conformations where the tosyl phenyl ring is oriented nearly orthogonal to the indole plane, with dihedral angles typically ranging from 70 to 85 degrees. This perpendicular arrangement minimizes steric interactions while allowing for favorable electronic delocalization. The sulfonyl group itself exhibits typical tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths of approximately 1.43 Angstroms and sulfur-nitrogen distances near 1.63 Angstroms.

| Structural Parameter | Typical Range | Measurement Method |

|---|---|---|

| Boron-Carbon Bond Length | 1.55-1.58 Å | X-ray Crystallography |

| Boron-Oxygen Bond Length | 1.36-1.38 Å | X-ray Crystallography |

| Tosyl-Indole Dihedral Angle | 70-85° | X-ray Crystallography |

| Sulfur-Oxygen Bond Length | 1.43 Å | X-ray Crystallography |

| Sulfur-Nitrogen Bond Length | 1.63 Å | X-ray Crystallography |

Electronic Configuration and Conformational Dynamics

The electronic configuration of this compound exhibits complex orbital interactions that arise from the presence of multiple electron-withdrawing and electron-donating groups within the molecular framework. Computational studies of related boronate-indole systems reveal that the empty p-orbital on the boron atom can participate in conjugation with the aromatic π-system of the indole ring. This interaction leads to a partial charge delocalization that affects both the electronic density distribution and the chemical reactivity of the compound.

The nitro group at the 7-position introduces significant electron-withdrawing character through both inductive and resonance effects. Nuclear magnetic resonance spectroscopy of related 7-nitroindole derivatives shows characteristic downfield shifts for aromatic protons, particularly those in proximity to the nitro substituent. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the indole ring system and influences the strength of the boron-carbon bond through electronic polarization effects.

Conformational analysis reveals that the tetramethyl-1,3,2-dioxaborolane ring exhibits limited flexibility due to the constraints imposed by the five-membered ring structure. Density functional theory calculations on similar systems indicate that the dioxaborolane ring preferentially adopts an envelope conformation with one of the carbon atoms displaced from the plane defined by the boron and oxygen atoms. The four methyl substituents on the dioxaborolane ring create significant steric bulk that influences both intramolecular and intermolecular interactions.

The tosyl protecting group contributes additional conformational complexity through rotation around the nitrogen-sulfur bond. Variable temperature nuclear magnetic resonance studies of analogous N-tosylindole compounds demonstrate that rotation around this bond occurs on the nuclear magnetic resonance timescale at room temperature. The barrier to rotation is typically on the order of 15-20 kilocalories per mole, indicating moderate restriction of conformational mobility. This restricted rotation can lead to the observation of distinct conformers in solution under certain conditions.

Boron-11 nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment around the boron center. In related boronate ester systems, the boron nucleus typically exhibits a chemical shift in the range of 20-30 parts per million relative to boron trifluoride etherate. The chemical shift is sensitive to the electronic nature of the substituents attached to the boron atom and can provide information about the degree of conjugation between the boron center and the aromatic system.

Intermolecular Interaction Networks in Solid-State Packing

The solid-state packing arrangement of this compound is governed by a complex network of intermolecular interactions that include hydrogen bonding, π-π stacking, and van der Waals forces. Analysis of crystal structures from related indole-boronate systems reveals several characteristic interaction motifs that are likely present in this compound.

Hydrogen bonding interactions play a crucial role in determining the solid-state structure. The nitro group can serve as both a hydrogen bond acceptor through its oxygen atoms and participate in weak C-H···O interactions with neighboring molecules. Studies of similar nitro-substituted indole derivatives demonstrate that these interactions typically exhibit donor-acceptor distances in the range of 2.3 to 2.8 Angstroms. The tosyl group also contributes to the hydrogen bonding network through its sulfonyl oxygen atoms, which can accept hydrogen bonds from various C-H donors in the crystal lattice.

π-π stacking interactions between indole ring systems represent another significant component of the intermolecular interaction network. Crystallographic investigations of related N-tosylindole compounds reveal that these molecules frequently organize into columnar arrangements through slipped π-π interactions. The typical interplanar distances for such interactions range from 3.3 to 3.7 Angstroms, with lateral offsets of 1.0 to 2.0 Angstroms. The electron-withdrawing nitro group can enhance the strength of these interactions by creating complementary electrostatic environments between adjacent molecules.

The bulky tetramethyl-1,3,2-dioxaborolane group significantly influences the packing efficiency and intermolecular contact patterns. The four methyl groups create a sterically demanding environment that affects how molecules can approach each other in the crystal lattice. Hirshfeld surface analysis of related compounds indicates that these methyl groups participate primarily in van der Waals interactions with neighboring molecules, contributing to the overall packing stability.

Edge-to-face aromatic interactions involving the tosyl phenyl ring and the indole system provide additional stabilization to the crystal structure. These interactions typically exhibit characteristic geometric parameters with contact distances ranging from 2.7 to 3.2 Angstroms between the aromatic hydrogen atoms and the π-electron clouds. The perpendicular orientation of the tosyl group relative to the indole plane facilitates these edge-to-face arrangements while minimizing unfavorable steric clashes.

| Interaction Type | Distance Range | Contribution to Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | 2.3-2.8 Å | Primary Structural Motif |

| π-π Stacking | 3.3-3.7 Å | Columnar Organization |

| Edge-to-Face Aromatic | 2.7-3.2 Å | Secondary Stabilization |

| Van der Waals | 3.5-4.0 Å | Overall Packing Efficiency |

Crystallographic studies reveal that the combination of these various intermolecular interactions leads to the formation of three-dimensional supramolecular architectures with specific geometric relationships between neighboring molecules. The relative orientations and contact patterns observed in these structures provide insights into the preferred binding modes and molecular recognition properties of this compound class. Understanding these intermolecular interaction networks is essential for predicting the physical properties, solubility characteristics, and potential applications of this compound in various chemical and biological contexts.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BN2O6S/c1-14-9-11-15(12-10-14)31(27,28)23-13-17(22-29-20(2,3)21(4,5)30-22)16-7-6-8-18(19(16)23)24(25)26/h6-13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBMPCVPLJAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Chemical Name : this compound

- CAS Number : 1313760-70-1

- Molecular Formula : C14H17BN2O4

- Molecular Weight : 288.10678

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a reagent in organic synthesis and its potential therapeutic applications.

Research indicates that this compound acts as a covalent inhibitor targeting specific kinases involved in various signaling pathways. Its design allows for selective binding to target proteins, which is crucial for modulating biological responses.

Case Studies

-

Inhibition of Kinase Activity :

- A study published in Molecules demonstrated that derivatives of indole compounds exhibit significant inhibition of nonreceptor tyrosine kinases. The introduction of the boron-containing moiety enhances the selectivity and potency against specific kinase targets (IC50 values in the low nanomolar range) .

- Anticancer Potential :

- Neuroprotective Effects :

Data Tables

| Study | Target | IC50 Value | Effect |

|---|---|---|---|

| JAK Kinases | <0.2 nM | High selectivity against other kinases | |

| Tumor Cells | 10 µM | Inhibits growth of cancer cells | |

| Neuroprotection | Not quantified | Modulates oxidative stress |

Synthesis and Applications

The synthesis of this compound involves several steps including the formation of the indole skeleton followed by the introduction of the nitro and boron-containing groups. The compound is primarily used as a reagent in organic synthesis but shows promise as a lead compound for drug development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds often exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the bioactivity of 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole through improved solubility and stability in biological systems. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial effects. The unique structure of this compound may provide a framework for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. The presence of the dioxaborolane ring allows for various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This is particularly useful in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The tosyl group acts as a good leaving group in nucleophilic substitution reactions. This property can be exploited to functionalize aromatic systems selectively. For instance, it can facilitate the introduction of various nucleophiles into the aromatic ring, leading to diverse derivatives with potential applications in drug development .

Case Studies

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Substituent and Positional Comparison

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The nitro group in the target compound enhances electrophilicity compared to fluoro () or chloro () substituents. This increases reactivity in aromatic substitution but may require harsher cross-coupling conditions .

- The tosyl group stabilizes the indole NH, unlike the unprotected NH in CAS 1313760-70-1, which may undergo undesired protonation or oxidation .

Boronate Position:

- Boronate at position 3 (target) vs. position 4 () alters steric and electronic effects in Suzuki couplings. Position 3 may hinder coupling due to proximity to the nitro group.

Molecular Weight and Solubility:

- The target’s higher molecular weight (442.30 ) suggests lower solubility in polar solvents compared to smaller analogs (e.g., 261.10 in ).

Key Observations:

- Tosyl Protection: The target’s tosyl group prevents NH degradation, a critical advantage over unprotected analogs (e.g., CAS 1313760-70-1) .

- Fluorine vs. Nitro: Fluorinated analogs () may exhibit better metabolic stability but lower electrophilicity in cross-couplings.

Pharmacological and Industrial Relevance

- Nitro Group: May confer antimicrobial activity but raises toxicity concerns. Requires reduction to amine for safer drug candidates.

- Boronate Position: Position 3 in the target compound may limit steric accessibility in enzyme-binding pockets compared to position 2 () or 4 ().

- Industrial Use: The target is marketed for high-throughput medicinal chemistry, whereas analogs like CAS 919119-70-3 () serve specialized roles due to their trimethylsilyl group.

Preparation Methods

Synthesis of 1-Tosyl Indole Intermediate

The initial step towards preparing the target compound is the synthesis of 1-tosyl indole, which serves as a key substrate for further functionalization.

- Procedure : Indole is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride (TEBA) and powdered sodium hydroxide in dichloromethane solvent.

- Conditions : The reaction is typically performed at room temperature for about 16 hours under stirring.

- Workup : After reaction completion, the mixture is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization from dichloromethane/hexanes at low temperature (-20 °C).

- Yield and Characterization : Yields are high (~94%), and the product is confirmed by ^1H and ^13C NMR spectroscopy matching literature data.

This step is crucial for introducing the tosyl protecting group on the indole nitrogen, which influences subsequent regioselective reactions.

Installation of the Boronic Ester Group at Position 3 via C–H Borylation

The key functionalization to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3 involves C–H borylation of the indole ring.

- Catalyst System : Metal-free borylation catalyzed by ambiphilic aminoborane catalysts has been reported as an effective method for selective C–H borylation of indoles, including tosyl-protected derivatives.

- Reagents : Pinacolborane (HBpin) is used as the boron source. The catalyst is generated in situ from aminoborane precursors.

- Reaction Conditions : Typically conducted under nitrogen atmosphere at moderate temperatures, with careful control of additives to influence regioselectivity.

- Mechanism : The catalyst activates the C–H bond at position 3, enabling the formation of the C–B bond to yield the boronic ester.

- Scale-Up : HBpin containing stabilizers such as 1% triethylamine (NEt3) can be used for gram-scale reactions without loss of efficiency.

- Characterization : The borylated products are characterized by multinuclear NMR (^1H, ^13C, ^11B), mass spectrometry, and sometimes X-ray crystallography to confirm structure and regiochemistry.

Summary Table of the Synthetic Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Sulfonylation | Indole | p-Toluenesulfonyl chloride, NaOH, TEBA, CH2Cl2, RT, 16 h | 1-Tosyl indole | 94 | High yield; recrystallization purification |

| 2 | Nitration | 1-Tosyl indole | HNO3 / H2SO4 (controlled conditions) | 7-Nitro-1-tosyl indole | Not specified | Regioselective nitration at position 7 |

| 3 | C–H Borylation | 7-Nitro-1-tosyl indole | Pinacolborane, aminoborane catalyst, N2 atmosphere, moderate temp | 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole | Not specified | Metal-free catalysis; scalable; regioselective |

Detailed Research Findings and Analytical Data

- NMR Spectroscopy : The ^1H NMR spectra show characteristic aromatic proton shifts consistent with substitution patterns. The boron-bound carbon signals in ^13C NMR are often obscured due to quadrupolar broadening but can be indirectly confirmed by ^11B NMR.

- Mass Spectrometry : Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peaks corresponding to the boronic ester and nitro functionalities.

- X-ray Crystallography : For some analogues, crystallographic data confirm the precise positioning of substituents and the integrity of the boronic ester ring.

- Reaction Optimization : Studies indicate that additives and reaction atmosphere significantly affect catalyst activity and selectivity in the borylation step.

- Comparative Analysis : Similar compounds with variations in substitution (e.g., methylation at N1 or different sulfonyl groups) have been synthesized using analogous strategies, confirming the robustness of the synthetic approach.

Q & A

Q. What are the key synthetic strategies for preparing 7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole?

The synthesis typically involves sequential functionalization of the indole scaffold:

Nitro Group Introduction : Electrophilic nitration at the 7-position using HNO₃/H₂SO₄ or acetyl nitrate.

Boronate Ester Installation : Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) under inert conditions .

Tosylation : Protection of the indole nitrogen with tosyl chloride (TsCl) in the presence of a base (e.g., NaH or pyridine) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- ¹H/¹³C NMR : Assign peaks for nitro (δ 8.2–8.5 ppm, aromatic), tosyl (δ 2.4 ppm for CH₃, 7.7–7.9 ppm for aromatic), and boronate (δ 1.3 ppm for pinacol CH₃) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for boron .

- TLC : Monitor reaction progress using ethyl acetate/hexane (e.g., 70:30, Rf ≈ 0.3) .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactivity be optimized for this boronate ester?

Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or SPhos-Pd-G3 for efficiency in coupling with aryl halides .

- Solvent Effects : Use THF/H₂O or DME for polar substrates; toluene for sterically hindered partners.

- Base Selection : K₂CO₃ or CsF for deprotonation; avoid bases that degrade the nitro group .

Q. Data Contradictions :

Q. How do electronic effects of the nitro group influence reactivity in downstream transformations?

The nitro group is strongly electron-withdrawing, which:

- Activates Boronate : Enhances electrophilicity at the 3-position, facilitating cross-coupling .

- Complicates Reduction : Standard H₂/Pd-C may reduce nitro to NH₂, requiring controlled conditions (e.g., Zn/HCl) .

Case Study :

In , nitro groups in indoles led to unexpected azo-bis-indole formation under nitrosation. For this compound, prioritize inert atmospheres during functionalization .

Q. How can conflicting NMR data (e.g., overlapping aromatic signals) be resolved?

- 2D NMR (COSY, HSQC) : Resolve aromatic proton assignments by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable Temperature NMR : Suppress signal broadening caused by boronate ester dynamics .

- Derivatization : Temporarily replace the tosyl group with a less bulky protecting group (e.g., SEM) for clearer spectra .

Q. What strategies improve synthetic yields during tosylation?

- Base Optimization : NaH in THF outperforms pyridine in minimizing hydrolysis .

- Stoichiometry : Use 1.2 eq TsCl to ensure complete N-protection.

- Workup : Quench excess TsCl with ice-cold water to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.